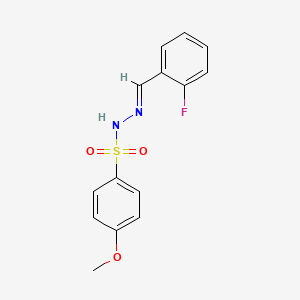

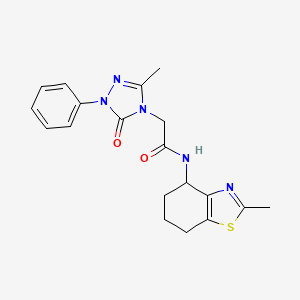

![molecular formula C13H12Cl2N2S B5556886 2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar pyrimidine compounds typically involves multiple steps, starting from basic intermediates like thiourea, which undergoes methylation, condensation, and oxidation to yield the desired product. For instance, the synthesis of 4,6-Dimethyl-2-methanesulfonylpyrimidine, a related compound, involves methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide, achieving an overall yield of 71.0% (X. Le, 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is usually conducted using techniques such as X-ray diffraction. For example, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined by X-ray diffraction, showcasing its monoclinic structure with specific space group parameters (S. Ji, 2006).

Chemical Reactions and Properties

Pyrimidine derivatives often undergo various chemical reactions, forming complexes with metals or participating in condensation reactions. For instance, thiopyrimidine derivatives have been shown to form complexes with zinc, indicating the versatile reactivity of such compounds (M. Godino-Salido et al., 1994).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are key to understanding the compound's applications. The detailed physical properties of "2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine" specifically might not be directly available, but studies on related compounds provide insights into potential characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to specific reactions, are essential for practical applications. For example, the reactivity of pyrimidine derivatives with dimetallic compounds showcases the potential for synthesizing complex structures (F. Hong et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Biologically Active Compounds : Derivatives of pyrimidine, including those similar to "2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine," are key intermediates in the synthesis of a wide range of biologically active compounds. Their significance lies in their structural presence in DNA and RNA, making them crucial for developing pharmaceuticals and studying genetic materials. The synthesis of these compounds often involves multiple steps, including methylation, condensation, and oxidation, to achieve the desired chemical structure and properties (X. Le, 2014).

Nonlinear Optical (NLO) Applications : Certain pyrimidine derivatives demonstrate significant nonlinear optical properties, making them promising candidates for optoelectronic and high-tech applications. Through computational and experimental studies, such as DFT calculations and TDDFT for photophysical properties estimation, researchers have explored the potential of thiopyrimidine derivatives in NLO fields, highlighting their considerable NLO character and applications in modern technology (A. Hussain et al., 2020).

Material Science and Engineering

Photodissociable Dimer Reduction Products : Studies on pyrimidine derivatives, including dimethyl variants, have shown that they undergo photodissociation to regenerate parent monomers with high quantum yield. This characteristic is significant in nucleic acid photochemistry and the development of photoresponsive materials, providing insights into the reversible chemical processes triggered by light (M. Wrona et al., 1975).

Environmental-Friendly Synthesis : The search for greener and more economical synthesis methods has led to the use of chloromethane as a methylating agent for producing dimethoxy-2-methylsulfonylpyrimidine derivatives. This approach not only reduces environmental impact but also improves the efficiency and cost-effectiveness of the synthesis process, highlighting the importance of sustainable practices in chemical manufacturing (Jing Guan et al., 2020).

Crystal Structure Analysis

Crystal Structure and Theoretical Calculations : Advanced techniques such as X-ray diffraction and DFT calculations have been employed to determine the crystal structures and theoretical aspects of pyrimidine derivatives. These studies provide valuable information on molecular geometry, electronic structure, and potential applications in designing new materials with desired properties (Y. Ren et al., 2006).

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2S/c1-8-5-9(2)17-13(16-8)18-7-10-3-4-11(14)6-12(10)15/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXGOKVCFDATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)